molecular formula C13H13NO3S2 B2880442 Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate CAS No. 157219-75-5

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate

Cat. No. B2880442
CAS RN: 157219-75-5
M. Wt: 295.37
InChI Key: BCLMHXDBLVJYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate, also known as ethyl 4-benzothiazolylsulfanyl-3-oxobutanoate or EBTB, is an organosulfur compound that has been widely studied for its various applications in the scientific and medical fields. It is a colorless solid that is soluble in water, ethanol, and acetone. This compound has a wide range of potential applications, ranging from its use as a pharmaceutical drug to its use as a laboratory reagent.

Scientific Research Applications

EBTB has been used in various scientific and medical research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-amino-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, EBTB has been used to study the effects of oxidative stress in cells, as well as its potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

EBTB has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is that it can be toxic in high doses and should be handled with care.

Future Directions

There are several potential future directions for the use of EBTB. One potential direction is to further investigate its potential applications in cancer therapy. Additionally, further research could be conducted to investigate its potential as a therapeutic agent for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to investigate its potential as an antioxidant and its potential applications in the treatment of oxidative stress-related diseases. Finally, further research could be conducted to investigate its potential as an inhibitor of other enzymes, such as monoamine oxidase.

Synthesis Methods

EBTB can be synthesized in a two-step process. The first step involves the reaction of Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate 4-chlorobutanoate and 1,3-benzothiazole-2-thiol in the presence of a base, such as sodium hydroxide. This reaction yields this compound 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate in a yield of 93%. The second step involves the purification of the product via recrystallization from a mixture of ethanol and water.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-2-17-12(16)7-9(15)8-18-13-14-10-5-3-4-6-11(10)19-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLMHXDBLVJYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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